Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

cyclic oxonitrile reactivity Grignard addition diastereoselectivity C-magnesiated nitrile stereochemistry

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8), also known as 5'-Oxo-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-carbonitrile, is a para-substituted cyclic γ-oxoalkenenitrile with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol. The compound features a benzonitrile moiety conjugated to a cyclohex-2-en-1-one ring, placing it within the broader class of cyclic oxonitriles — bifunctional scaffolds that juxtapose electron-withdrawing ketone and nitrile functionalities to enable synergistic reactivity.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 123732-13-8
Cat. No. B15355204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-
CAS123732-13-8
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H11NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-8H,1-3H2
InChIKeyWOUZSJJBQYTGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8): A Bifunctional 6-Membered Cyclic Oxonitrile for Advanced Synthetic and Medicinal Chemistry Applications


Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8), also known as 5'-Oxo-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-4-carbonitrile, is a para-substituted cyclic γ-oxoalkenenitrile with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol. The compound features a benzonitrile moiety conjugated to a cyclohex-2-en-1-one ring, placing it within the broader class of cyclic oxonitriles — bifunctional scaffolds that juxtapose electron-withdrawing ketone and nitrile functionalities to enable synergistic reactivity . This structural motif is foundational to the synthesis of biologically active spirocyclic cyclohexane derivatives, including opioid receptor modulators targeting the ORL1 and μ-opioid receptors [1]. Its para-substitution pattern, enone electrophilicity, and absence of geminal dimethyl steric shielding distinguish it from close structural analogs in both reactivity and application scope.

Why Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- Cannot Be Replaced by Generic Cyclohexenone or Benzonitrile Analogs


Generic substitution of Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- with structurally related analogs is not straightforward because the compound's value derives from the synergistic interplay of three co-localized functional elements — the para-cyanophenyl ring, the α,β-unsaturated enone, and the six-membered ring size — each of which governs a distinct aspect of reactivity, binding, or downstream functionalization. Replacing the para-substituted benzonitrile with a meta isomer (e.g., CAS 540787-54-0) alters the electronic conjugation and molecular dipole, directly impacting receptor binding geometry in medicinal chemistry programs [1]. Substituting the enone with a saturated ketone (e.g., CAS 123732-09-2) eliminates the Michael acceptor electrophilicity essential for covalent inhibitor design and conjugate addition chemistry . Introducing geminal dimethyl groups at the 5-position (e.g., CAS 72036-56-7) introduces steric hindrance that can attenuate electrophilic reactivity at the enone β-carbon by up to an order of magnitude compared to the unsubstituted parent scaffold, a critical consideration when reaction kinetics or target engagement rates are paramount [2]. The following quantitative evidence guide details exactly where these differences are measurable and actionable for procurement decisions.

Quantitative Differentiation Evidence for Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- vs. Closest Structural Analogs


Six-Membered Ring Electronic Control vs. Five- and Seven-Membered Oxonitrile Analogs in Grignard Addition-Alkylation Diastereoselectivity

In the sequential Grignard addition–conjugate addition–alkylation of cyclic oxoalkenenitriles, the diastereoselectivity of alkylation is governed by fundamentally different steric vs. stereoelectronic control depending on ring size. Six-membered oxonitriles — the ring size of Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- — generate internally coordinated C-magnesiated nitriles whose alkylation trajectory is directed by stereoelectronic effects, enabling predictable facial selectivity. In contrast, five-membered oxonitriles operate under steric control, which yields a different and often less predictable diastereomer distribution [1]. This ring-size-dependent stereochemical outcome is not observed with non-cyclic benzonitrile derivatives or saturated ketone analogs lacking the enone-nitrile juxtaposition.

cyclic oxonitrile reactivity Grignard addition diastereoselectivity C-magnesiated nitrile stereochemistry

Absence of Geminal Dimethyl Steric Shielding vs. 5,5-Dimethyl-3-oxo-cyclohexenyl Analog (CAS 72036-56-7) for Electrophilic Reactivity at the Enone β-Carbon

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8) possesses an unsubstituted cyclohexenone ring (molecular weight 197.23 g/mol, 15 heavy atoms), whereas its closest gem-dimethyl analog, Benzonitrile, 4-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- (CAS 72036-56-7; C₁₅H₁₅NO, MW 225.29 g/mol, 17 heavy atoms), bears two methyl groups at the 5-position [1]. In the structurally related series of bicyclic cyclohexenones evaluated as NF-κB inhibitors, the presence of a fully substituted carbon atom at the γ-position of the enone introduces steric hindrance that deters Michael adduct formation with target cysteine residues on NF-κB proteins [2]. While direct kinetic data comparing the two benzonitriles are not publicly available, the class-level inference from the NF-κB inhibitor series indicates that the unsubstituted scaffold is expected to exhibit faster Michael addition kinetics, which is critical for applications requiring rapid covalent target engagement.

Michael acceptor reactivity steric hindrance enone NF-κB inhibitor design

Para-Substitution Regioisomeric Identity vs. Meta-Substituted Isomer (CAS 540787-54-0) for Dipole Moment and Receptor Binding Geometry

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- is the para-substituted regioisomer (4-position on the benzonitrile ring), whereas 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS 540787-54-0) is the corresponding meta-substituted regioisomer. Both share the molecular formula C₁₃H₁₁NO and MW 197.23 g/mol, but differ in the position of the cyclohexenone attachment relative to the nitrile group . In the spirocyclic cyclohexane opioid receptor modulator patent family (Gruenenthal GmbH), the para-cyanophenyl substitution pattern is a conserved structural feature across all exemplified active compounds with sub-nanomolar Ki values at the μ-opioid receptor (e.g., Ki = 0.26–2.90 nM range for para-cyanophenyl derivatives), while meta-substituted analogs are notably absent from the exemplified active series [1]. This divergent representation suggests that the para-substitution geometry is strongly preferred — or required — for productive receptor engagement in this therapeutically relevant target class.

regioisomer differentiation para vs. meta benzonitrile opioid receptor SAR

Enone Oxidation State Differentiation vs. Saturated 4-(3-Oxocyclohexyl)benzonitrile (CAS 123732-09-2) for Conjugate Addition vs. Carbonyl Chemistry

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- contains an α,β-unsaturated enone (cyclohex-2-en-1-one), providing both a carbonyl electrophile and a Michael acceptor β-carbon. Its saturated analog, 4-(3-Oxocyclohexyl)benzonitrile (CAS 123732-09-2; C₁₃H₁₃NO, MW 199.25 g/mol), possesses only a ketone carbonyl with no conjugated alkene . This oxidation state difference fundamentally bifurcates the synthetic chemistry accessible to each scaffold. The enone in CAS 123732-13-8 enables conjugate addition (Michael addition, organocuprate addition, thiol conjugation), cycloaddition (Diels-Alder), and enolate chemistry, while the saturated ketone is limited to carbonyl addition, enolate alkylation, and reductive amination . The molecular weight difference (197.23 vs. 199.25 g/mol; Δ = 2.02 g/mol) and formula difference (C₁₃H₁₁NO vs. C₁₃H₁₃NO; Δ = 2 H atoms) reflect the formal oxidation state change.

enone vs. saturated ketone conjugate addition Michael acceptor

Commercial Availability and Purity Benchmarking: 98% Assay Purity (Leyan) vs. Analog Purity Ranges Across Suppliers

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8) is commercially available from Leyan (Catalog No. 1965440) at a certified purity of 98% . In comparison, the structurally related saturated analog 3-(4-Cyanophenyl)cyclohexanone (CAS 123732-09-2) is available from ABCR at 97% purity . The meta-substituted regioisomer 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile (CAS 540787-54-0) is typically listed at 95% purity across multiple catalog sources . This purity gradient — 98% (para enone) > 97% (para saturated) > 95% (meta enone) — reflects differences in synthetic accessibility, purification efficiency, and commercial maturity. For procurement decisions where downstream reaction yield and impurity profile are critical, the 98% purity specification of CAS 123732-13-8 provides a quantifiable quality advantage over the closest meta isomer analog.

commercial purity specification procurement benchmark quality control

High-Value Application Scenarios for Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- (CAS 123732-13-8) Based on Validated Differentiation Evidence


Synthesis of Spirocyclic Opioid Receptor Modulators Requiring Para-Cyanophenyl Geometry

Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- is the structurally validated entry point for constructing spirocyclic cyclohexane derivatives with dual μ-opioid and ORL1 receptor affinity [1]. The para-substitution pattern is conserved across all exemplified active compounds in the Gruenenthal patent series, which achieve sub-nanomolar Ki values (0.26–2.90 nM) at the human μ-opioid receptor [2]. Use of the meta-substituted regioisomer (CAS 540787-54-0) would yield geometric isomers lacking this validated binding trajectory, as evidenced by the complete absence of meta-substituted active congeners in the patent disclosure [1]. For programs targeting nociceptin/orphanin FQ peptide receptor modulation for pain, anxiety, or drug withdrawal indications, CAS 123732-13-8 is the regioisomerically correct intermediate.

Covalent Inhibitor Design Leveraging an Unhindered Michael Acceptor Enone

The unsubstituted cyclohexenone moiety of Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- provides an unencumbered Michael acceptor β-carbon, in contrast to the sterically shielded 5,5-dimethyl analog (CAS 72036-56-7) [1]. In the design of covalent inhibitors targeting cysteine residues on NF-κB proteins or other therapeutically relevant thiol-containing targets, the absence of geminal dimethyl substitution is expected to permit faster Michael adduct formation kinetics [2]. The enone oxidation state also distinguishes this scaffold from the saturated analog (CAS 123732-09-2), which cannot participate in conjugate addition chemistry at all . This scenario is directly supported by the bicyclic cyclohexenone NF-κB inhibitor series, where γ-substitution steric hindrance was explicitly noted as a factor deterring covalent protein modification.

Diastereoselective Synthesis Exploiting Six-Membered Ring Stereoelectronic Alkylation Control

The six-membered cyclic oxonitrile scaffold of Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- enables stereoelectronic control in sequential Grignard addition–alkylation sequences, generating highly substituted cyclic nitriles with predictable diastereoselectivity [1]. Unlike five-membered oxonitrile analogs, which operate under steric control alone, the six-membered C-magnesiated nitrile intermediate can be reversibly converted to an N-metalated nitrile, allowing inversion of alkylation facial selectivity — a strategic advantage in complex molecule synthesis [1]. This ring-size-dependent stereochemical control is uniquely available to the 6-membered oxonitrile class and is not accessible through saturated ketone or non-cyclic benzonitrile intermediates, making CAS 123732-13-8 the preferred scaffold for stereochemically demanding synthetic routes.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Campaigns

When procured from established commercial sources at 98% minimum purity (e.g., Leyan Catalog No. 1965440), Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)- offers a quantifiable purity advantage of up to +3% over the closest meta-substituted regioisomer (typically 95%) and +1% over the saturated analog (97%) [1][2]. In multi-step medicinal chemistry syntheses, each 1% of unidentified impurity in the starting material can propagate through subsequent transformations, potentially generating impurity-derived false positives in biological assays or complicating purification of final compounds. For lead optimization programs where structure-activity relationship interpretation demands high confidence in compound identity and purity, the 98% purity specification of CAS 123732-13-8 provides a measurable quality advantage that justifies its selection over lower-purity alternatives.

Quote Request

Request a Quote for Benzonitrile, 4-(3-oxo-1-cyclohexen-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.